molecular formula C10H12ClNO3 B12335544 Ethyl 2-amino-5-chloro-3-methoxybenzoate

Ethyl 2-amino-5-chloro-3-methoxybenzoate

Cat. No.: B12335544
M. Wt: 229.66 g/mol
InChI Key: GHHMGDBOSHYGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-chloro-3-methoxybenzoate is an organic compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, an amino group, a chlorine atom, and a methoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-5-chloro-3-methoxybenzoate can be synthesized through various synthetic routes. One common method involves the reaction of 2-amino-5-chloro-3-methoxybenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the ethyl ester derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chloro-3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-5-chloro-3-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds and pharmaceuticals.

    Medicine: Research into its potential therapeutic properties, including anti-inflammatory and antimicrobial activities, is ongoing.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-chloro-3-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-amino-5-chloro-3-methoxybenzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 2-amino-5-chloro-3-methoxybenzoate

InChI

InChI=1S/C10H12ClNO3/c1-3-15-10(13)7-4-6(11)5-8(14-2)9(7)12/h4-5H,3,12H2,1-2H3

InChI Key

GHHMGDBOSHYGAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.